molecular formula C14H12Cl2N2O5 B3124816 Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 320423-00-5

Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Cat. No.: B3124816
CAS No.: 320423-00-5
M. Wt: 359.2 g/mol
InChI Key: APHRZSRVWPSYBW-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate include a molecular weight of 359.161, a density of 1.5±0.1 g/cm3, and a boiling point of 522.2±50.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of compounds structurally related to ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate has provided insights into the creation of novel heterocyclic compounds. For instance, Dar'in, Ivanov, and Lobanov (2015) discussed the cyclocondensation of ethyl (imidazolidine-2-ylidene)acetate with aromatic esters bearing labile halogen in ortho-position, leading to the formation of fused heterocycles. This synthesis route is notable for its utility in constructing complex molecules from simpler precursors (Dar'in, Ivanov, & Lobanov, 2015).

Antimicrobial Activity

The antimicrobial properties of imidazolidinone derivatives, which share a core structural motif with this compound, have been extensively studied. Nasser et al. (2010) synthesized a series of 2-thioxo-imidazolidin-4-one derivatives and evaluated their antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).

Heterocyclic Compound Exploration

The exploration of heterocyclic compounds containing the imidazolidinone unit has led to the discovery of molecules with potential biological activities. For example, Milcent, Barbier, Yver, and Mazouz (1991) reported on the ring transformations of 1,3,4‐oxadiazol‐2(3H)‐one derivatives into 1‐amino and 1,3‐diamino‐2,4‐imidazolidinedione (hydantoin) derivatives, showcasing the versatility of imidazolidinone-based compounds in synthesizing bioactive molecules (Milcent, Barbier, Yver, & Mazouz, 1991).

Environmental and Catalytic Applications

The use of imidazolidinone derivatives in environmental and catalytic applications has also been explored. Zang et al. (2010) found that the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) acts as a mild and effective catalyst for synthesizing 2-aryl-4,5-diphenyl imidazoles under ultrasonic irradiation, highlighting the role of imidazolidinone derivatives in green chemistry and catalysis (Zang, Su, Mo, Cheng, & Jun, 2010).

Properties

IUPAC Name

ethyl 2-[3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O5/c1-2-23-11(19)7-18-13(21)12(20)17(14(18)22)6-8-9(15)4-3-5-10(8)16/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHRZSRVWPSYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149305
Record name Ethyl 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

320423-00-5
Record name Ethyl 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320423-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
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Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
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Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
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Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
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Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
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Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

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